6-氧代十一酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 6-oxoundecanoate is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which may offer insights into the properties and synthesis of ethyl 6-oxoundecanoate. For instance, the preparation of ethyl 5(S),6-epoxy-3(R)-(methoxymethoxy)hexanoate is described as a key chiral intermediate for the synthesis of Mevinolin and Compactin, which suggests that similar synthetic strategies might be applicable to ethyl 6-oxoundecanoate .

Synthesis Analysis

The synthesis of related compounds involves regiospecific ring opening of a tetrahydrofuran derivative by dimethylboron bromide . Another synthesis route includes the chlorination of a quinoline derivative followed by deacetylation and intramolecular cyclization . These methods indicate that the synthesis of complex organic molecules often requires multiple steps, including protection/deprotection of functional groups and regioselective reactions.

Molecular Structure Analysis

The molecular structure of ethyl 6-oxoundecanoate is not directly analyzed in the provided papers. However, the crystal structure of ethylene di-11-bromoundecanoate is reported, showing that in the crystalline state, the hydrocarbon chains of this diester are fully extended . This information could be relevant when considering the molecular structure of ethyl 6-oxoundecanoate, as the presence of an oxo group may influence the overall conformation and crystallinity of the molecule.

Chemical Reactions Analysis

The papers do not provide specific reactions for ethyl 6-oxoundecanoate. However, the synthesis of related compounds involves reactions such as regiospecific ring opening, chlorination, deacetylation, and intramolecular cyclization . These reactions are crucial for constructing the carbon skeleton and introducing functional groups in the target molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 6-oxoundecanoate are not discussed in the provided papers. Nonetheless, the synthesis of ethylene di-11-bromoundecanoate as a model for the hydrophobic moiety of saturated phospholipids suggests that similar esters may exhibit hydrophobic characteristics and could be relevant in the context of biological membranes .

科学研究应用

催化和化学合成

6-氧代十一酸乙酯及其衍生物用于各种化学合成和催化过程。例如,2-甲基-2,3-丁二烯酸乙酯在膦催化的 [4 + 2] 环化过程中充当 1,4-偶极子合成子,产生高度官能化的四氢吡啶,具有优异的产率和完全的区域选择性。这一过程扩展了反应范围,并导致了合成具有高非对映选择性的化合物 (Zhu, Lan, & Kwon, 2003)。类似地,6-取代的乙酯化合物在吡喃糖环的扭曲船式构象的影响下,经历了高度 β-选择性 O-葡萄糖化。这导致了基于构象控制的 β-选择性 O-葡萄糖化突破 (Okada et al., 2007)。

化学过程中的可持续性指标

化学工业越来越关注可持续性指标,以指导研究朝着长期的社会目标发展。6-氧代十一酸乙酯衍生物用于催化生产乙醇中的高级醇,例如 2-乙基-1-己醇,突出了从经济和环境角度来看的潜在机遇和挑战。这涉及使用实验室数据在早期阶段评估可持续性指标的准确性,这对于有效应用这些指标至关重要,因为实验室研究中获得的信息具有动态性 (Patel et al., 2015)。

光伏应用

6-氧代十一酸乙酯衍生物已在光伏领域找到应用。苯基-HPQ 和氯苯基-HPQ 等衍生物已用于有机-无机光电二极管制造。这些化合物在黑暗和光照条件下均表现出整流行为和光伏特性。已经发现像氯苯基这样的取代基的存在可以改善二极管参数,使这些化合物适合用作光电二极管 (Zeyada, El-Nahass, & El-Shabaan, 2016)。

工业过程中的缓蚀

6-氧代十一酸乙酯衍生物用作金属的缓蚀剂,有利于酸洗工艺等工业应用。吡喃吡唑衍生物已被发现对低碳钢表现出高缓蚀效率,其机理得到了重量分析、动电位极化和电化学阻抗谱方法的支持。表面形貌研究证实了在金属表面形成吸附膜,使理论结果与实验结果一致 (Dohare et al., 2017)。

属性

IUPAC Name |

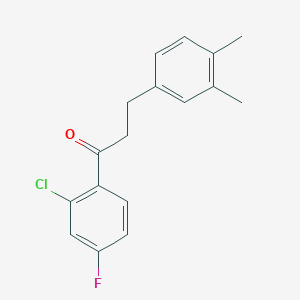

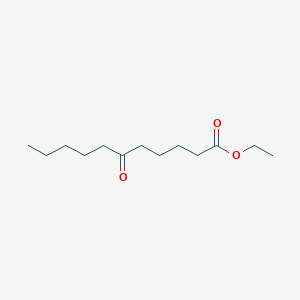

ethyl 6-oxoundecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-3-5-6-9-12(14)10-7-8-11-13(15)16-4-2/h3-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGPRWAPTGIWJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

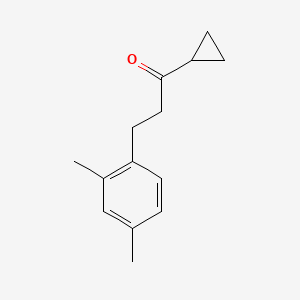

CCCCCC(=O)CCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645669 |

Source

|

| Record name | Ethyl 6-oxoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-oxoundecanoate | |

CAS RN |

72665-99-7 |

Source

|

| Record name | Ethyl 6-oxoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。